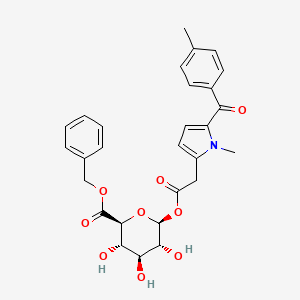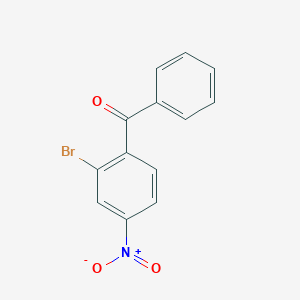
(2-Bromo-4-nitrophenyl)-phenylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromo-4-nitrophenyl)-phenylmethanone is an organic compound with the molecular formula C13H8BrNO3 It is a derivative of phenylmethanone, where the phenyl ring is substituted with a bromo and a nitro group at the 2 and 4 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-nitrophenyl)-phenylmethanone typically involves the bromination and nitration of phenylmethanone derivatives. One common method is the bromination of 4-nitrophenylmethanone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
(2-Bromo-4-nitrophenyl)-phenylmethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenylmethanone moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted phenylmethanone derivatives.
Reduction: Formation of (2-Amino-4-nitrophenyl)-phenylmethanone.
Oxidation: Formation of carboxylic acids or other oxidized products.
科学研究应用
(2-Bromo-4-nitrophenyl)-phenylmethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of advanced materials, including polymers and dyes.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Biological Studies: Used in studies to understand the interactions of brominated and nitrated aromatic compounds with biological systems.
作用机制
The mechanism of action of (2-Bromo-4-nitrophenyl)-phenylmethanone depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, the nitro and bromo groups may interact with enzymes or receptors, leading to specific biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.
相似化合物的比较
Similar Compounds
(2-Bromo-4-nitrophenol): Similar structure but with a hydroxyl group instead of a phenylmethanone moiety.
(2-Bromo-4-nitroaniline): Contains an amino group instead of a phenylmethanone moiety.
(2-Bromo-4-nitrobenzoic acid): Contains a carboxylic acid group instead of a phenylmethanone moiety.
Uniqueness
(2-Bromo-4-nitrophenyl)-phenylmethanone is unique due to the presence of both bromo and nitro groups on the phenyl ring, combined with the phenylmethanone moiety
属性
分子式 |
C13H8BrNO3 |
|---|---|
分子量 |
306.11 g/mol |
IUPAC 名称 |
(2-bromo-4-nitrophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H8BrNO3/c14-12-8-10(15(17)18)6-7-11(12)13(16)9-4-2-1-3-5-9/h1-8H |
InChI 键 |
VQYXWSQFNNNOKA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo [6.1.0] nonyne-lysine](/img/structure/B13848879.png)
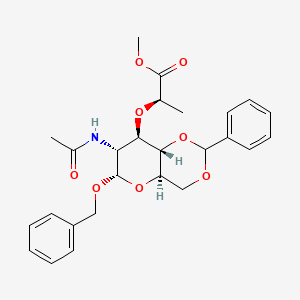
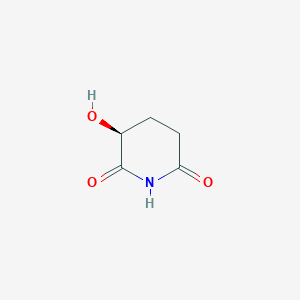

![4-[(E)-pent-2-en-3-yl]morpholine](/img/structure/B13848911.png)
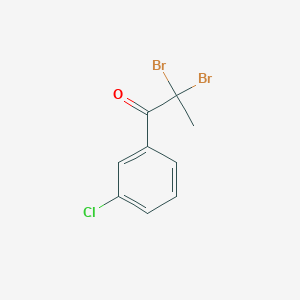
![N2-[1,1-Dimethyl-2-(methylsulfinyl)ethyl]-3-iodo-N1-[2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1,2-benzenedicarboxamide](/img/structure/B13848922.png)

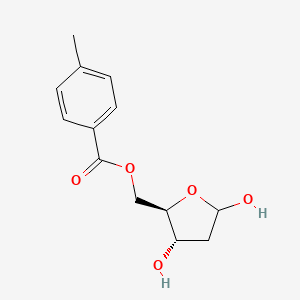

![Tert-butyl 4-[5,6-dimethyl-3-[1-(propan-2-ylamino)ethyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13848952.png)
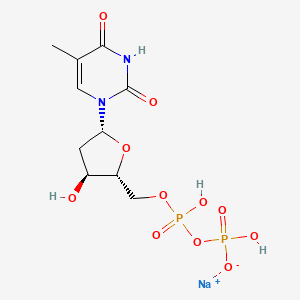
![(7R)-7-[(2R,5R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13848957.png)
